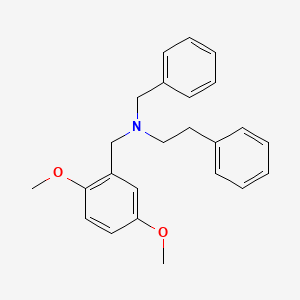
2-benzoyl-3-(4-ethoxybenzyl)naphthoquinone
Vue d'ensemble
Description
2-benzoyl-3-(4-ethoxybenzyl)naphthoquinone is a derivative of naphthoquinone, a class of organic compounds that have garnered much attention in the scientific community due to their pharmacological properties . Naphthoquinones are structurally characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene .
Synthesis Analysis
The synthesis of naphthoquinone derivatives is of great interest as these compounds exhibit strong activity as antimalarial, antibacterial, antifungal, and anticancer agents . A series of naphthoquinone derivatives was synthesized and evaluated for antibacterial and antifungal activity .Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been investigated using various computational methods, including molecular dynamics simulation, molecular docking, density functional theory, and global chemical descriptors .Chemical Reactions Analysis
The chemical reactions of naphthoquinones involve electrophilic aromatic substitution. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives have been studied using in silico methods .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-benzoyl-3-[(4-ethoxyphenyl)methyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O4/c1-2-30-19-14-12-17(13-15-19)16-22-23(24(27)18-8-4-3-5-9-18)26(29)21-11-7-6-10-20(21)25(22)28/h3-15H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMMSUQIBLSNLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N,N-diethylbenzamide](/img/structure/B3742396.png)
![1-(2,3-Dimethylphenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B3742404.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742410.png)

![1-[3-(benzyloxy)benzyl]-4-phenylpiperazine](/img/structure/B3742423.png)
![2-[(10-Chloroanthracen-9-yl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B3742426.png)
![2-[4-(benzyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742435.png)
![4-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]piperidine](/img/structure/B3742446.png)
![1-[4-(benzyloxy)benzyl]-4-phenylpiperazine](/img/structure/B3742457.png)
![2-[3-(benzyloxy)-4-methoxybenzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742461.png)

![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B3742490.png)
![1-[4-(benzyloxy)benzyl]azepane](/img/structure/B3742494.png)
